molecular formula C10H10BrNO3 B1302966 Ethyl 3-(5-bromopyridin-3-yl)-3-oxopropanoate CAS No. 883107-60-6

Ethyl 3-(5-bromopyridin-3-yl)-3-oxopropanoate

Cat. No. B1302966
CAS RN: 883107-60-6
M. Wt: 272.09 g/mol
InChI Key: IXNOPBDYHDTNDI-UHFFFAOYSA-N
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Description

Ethyl 3-(5-bromopyridin-3-yl)-3-oxopropanoate is a compound that is part of a class of chemicals used in various organic synthesis processes. While the specific compound is not directly mentioned in the provided papers, related compounds with bromo and ethyl groups attached to a pyruvate structure are discussed. These compounds are typically used as intermediates in the synthesis of more complex molecules, such as those with potential pharmaceutical applications.

Synthesis Analysis

The synthesis of related compounds involves the reaction of ethyl bromopyruvate with other reagents. For instance, ethyl 3-bromo-2-oxopropanoate reacts with hydroxylamine hydrochloride to yield ethyl 3-bromo-2-(hydroxyimino)propanoate, which is an alkylating agent useful for 3-substitution of indoles under mild conditions . Another synthesis pathway involves the reaction of 6-methylpyridin-2-amine with ethyl 3-bromo-2-oxopropionate to produce ethyl 5-methylimidazo[1,2-a]pyridine-2-carboxylate . These methods demonstrate the versatility of bromo-ethyl-pyruvate compounds in organic synthesis.

Molecular Structure Analysis

The molecular structure of ethyl 5-methylimidazo[1,2-a]pyridine-2-carboxylate, a related compound, shows that the six- and five-membered rings are almost planar, and the two rings are almost coplanar with a very small dihedral angle . This planarity is significant as it can influence the compound's reactivity and interaction with other molecules, which is a key consideration in the design of pharmaceuticals and other organic materials.

Chemical Reactions Analysis

The reactivity of these compounds is highlighted by their ability to undergo various chemical reactions. For example, ethyl 3-bromo-2-(hydroxyimino)propanoate can react with bases to give ethyl 2-nitrosopropenoate, an electron-deficient heterodiene . Additionally, ethyl 3-(1-bromocycloprop-1-yl)-2-oxopropionate, a precursor of ethyl cyclopropylidenepyruvate, can undergo Michael additions, Diels–Alder reactions, and [4+2] cycloadditions, showcasing a rich chemistry that can be exploited for the synthesis of new cyclopropane derivatives .

Physical and Chemical Properties Analysis

The physical properties of these compounds, such as melting points, solubility, and storage conditions, are important for their handling and use in synthesis. Ethyl 3-bromo-2-(hydroxyimino)propanoate has a melting point range of 78-79°C and is soluble in organic solvents like ether and dichloromethane . These properties, along with the precautions necessary due to their reactivity, are crucial for researchers to understand to safely and effectively use these compounds in the laboratory.

Scientific Research Applications

Bioanalytical Method Development

Ethyl 3-(2-(4-fluorophenyl)amino)-4-phenylthiazo)-5-yl)-3-oxopropanoate, a variant of Ethyl 3-(5-bromopyridin-3-yl)-3-oxopropanoate, demonstrates potent acetylcholinesterase inhibition properties. Research has led to the development of a rapid and selective RP-HPLC bioanalytical method for quantitative measurement of this molecule. This method adheres to the USFDA bioanalytical method validation guideline and has been applied in determining the stability of the molecule in human plasma, finding it to be stable with more than 90% remaining even after 120 minutes of incubation (Nemani, Shard, & Sengupta, 2018).

Synthetic Chemistry Applications

In synthetic chemistry, Ethyl 3-(5-bromopyridin-3-yl)-3-oxopropanoate has diverse applications. It is used in the oxidative dehydrobromination of 3-(α-bromobenzyl)quinoxalin-2(1H)-ones, leading to the formation of quinoxalyl aryl ketones (Gorbunova & Mamedov, 2006). Additionally, it acts as an alkylating agent, useful for 3-substitution of indoles under mild conditions and reacts with bases to give ethyl 2-nitrosopropenoate, an electron-deficient heterodiene (Gilchrist, 2001).

Pharmaceutical Research

In pharmaceutical research, Ethyl 3-(5-bromopyridin-3-yl)-3-oxopropanoate derivatives are investigated for potential medical applications. For instance, the compound has been characterized in polymorphic forms, using spectroscopic and diffractometric techniques, to understand its properties better for pharmaceutical use (Vogt et al., 2013).

Mechanism of Action

The mechanism of action of such a compound would depend on its specific chemical structure and the context in which it is used. For instance, if used as a pharmaceutical, it would likely interact with biological receptors or enzymes.

Safety and Hazards

As with any chemical compound, handling Ethyl 3-(5-bromopyridin-3-yl)-3-oxopropanoate would require appropriate safety measures. It’s important to avoid dust formation, breathing in mist, gas or vapors, and contact with skin and eyes .

properties

IUPAC Name

ethyl 3-(5-bromopyridin-3-yl)-3-oxopropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10BrNO3/c1-2-15-10(14)4-9(13)7-3-8(11)6-12-5-7/h3,5-6H,2,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXNOPBDYHDTNDI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(=O)C1=CC(=CN=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70376704
Record name ethyl 3-(5-bromopyridin-3-yl)-3-oxopropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70376704
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 3-(5-bromopyridin-3-yl)-3-oxopropanoate

CAS RN

883107-60-6
Record name ethyl 3-(5-bromopyridin-3-yl)-3-oxopropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70376704
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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